

Application Notes: The Utility of Brady's Test in Qualitative Organic Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dinitrophenylhydrazine hydrochloride

Cat. No.: B1336886

[Get Quote](#)

Introduction

Brady's test, which utilizes 2,4-dinitrophenylhydrazine (DNPH), is a fundamental and highly reliable method in qualitative organic analysis for the detection of carbonyl functionalities in aldehydes and ketones.^{[1][2]} The reagent, a solution of 2,4-DNPH in acidified alcohol (often methanol or ethanol), reacts with aldehydes and ketones to form brightly colored precipitates known as 2,4-dinitrophenylhydrazone.^{[3][4]} This reaction serves two primary purposes: firstly, as a straightforward qualitative test for the presence of an aldehyde or ketone, and secondly, as a method for identifying the specific carbonyl compound through the characterization of its solid derivative.^{[3][5]}

Principle and Specificity

The underlying chemical transformation is a nucleophilic addition-elimination reaction, also classified as a condensation reaction, where a molecule of water is eliminated.^{[6][7]} The nucleophilic -NH₂ group of the 2,4-dinitrophenylhydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the corresponding 2,4-dinitrophenylhydrazone.^[3]

A positive test is indicated by the formation of a yellow, orange, or red precipitate.^[2] Typically, aliphatic carbonyl compounds produce yellow or orange precipitates, while aromatic carbonyls tend to yield red precipitates.^{[7][8]} The test is highly specific for aldehydes and ketones. Other carbonyl-containing functional groups, such as carboxylic acids, esters, and amides, do not

typically react under Brady's test conditions due to the resonance stabilization of the carbonyl group, which makes them less reactive towards nucleophilic addition.^[7]

Application in Compound Identification

Beyond simple detection, Brady's test is invaluable for the identification of unknown aldehydes and ketones. The 2,4-dinitrophenylhydrazone derivatives formed are solid crystalline compounds with sharp, characteristic melting points.^{[3][9]} By isolating, purifying (typically via recrystallization), and accurately measuring the melting point of the derivative, a researcher can compare the value to tabulated data to identify the original carbonyl compound.^{[5][8]} This derivatization technique remains a classic and powerful tool in organic chemistry for structural elucidation, especially when modern spectroscopic methods are unavailable.

Quantitative Data: Melting Points of 2,4-Dinitrophenylhydrazone Derivatives

The melting point of the purified 2,4-dinitrophenylhydrazone derivative is a key physical constant used for identification. The table below summarizes the reported melting points for derivatives of common aldehydes and ketones.

Carbonyl Compound	Derivative Melting Point (°C)
Aldehydes	
Methanal (Formaldehyde)	167[10]
Ethanal (Acetaldehyde)	164[10], 168[11]
Propanal	156[10]
Butanal	123[10]
Benzaldehyde	237
Ketones	
Propanone (Acetone)	126
Butan-2-one	116
Pentan-2-one	144
Pentan-3-one	156
Cyclohexanone	162
Acetophenone	250

Note: Melting points can vary slightly depending on the literature source and the purity of the derivative. Some compounds have been reported to form multiple crystalline forms (polymorphs) with different melting points.[9]

Experimental Protocols

1. Preparation of Brady's Reagent (2,4-Dinitrophenylhydrazine Solution)

Safety Note: 2,4-Dinitrophenylhydrazine is flammable, toxic, and potentially explosive when dry. [12][13] Concentrated sulfuric and phosphoric acids are highly corrosive.[13][14] Always wear appropriate personal protective equipment (PPE), including splash-proof goggles and chemical-resistant gloves, and work in a well-ventilated fume hood.

Method A: Sulfuric Acid/Methanol Method This is a commonly used formulation.

- Materials: 2,4-Dinitrophenylhydrazine, Methanol, Concentrated Sulfuric Acid.
- Procedure: Dissolve 2,4-dinitrophenylhydrazine in methanol.[\[4\]](#) Cautiously add concentrated sulfuric acid to this solution.[\[4\]](#)[\[15\]](#) The resulting solution is Brady's Reagent. For a more specific preparation, dissolve 0.5 g of 2,4-DNPH in 10 cm³ of concentrated sulfuric acid (this may require standing overnight), then carefully add this solution to a mixture of 15 cm³ of ethanol and 5 cm³ of deionized water.[\[13\]](#)

Method B: Phosphoric Acid/Ethanol Method (Safer Alternative) This method avoids the use of concentrated sulfuric acid.[\[12\]](#)

- Materials: 2,4-Dinitrophenylhydrazine (0.5 g), 85% Phosphoric(V) Acid (~12-13 cm³), Ethanol, Beaker, Stirring Rod.[\[1\]](#)
- Procedure:
 - In a beaker, add 0.5 g of 2,4-dinitrophenylhydrazine to approximately 12-13 cm³ of 85% phosphoric(V) acid.[\[1\]](#)
 - Stir the mixture until the solid has completely dissolved, which may take 10-15 minutes.[\[1\]](#)[\[12\]](#)
 - Once dissolved, add ethanol to bring the total volume to 25 cm³.[\[1\]](#)[\[12\]](#)
 - Stir thoroughly to ensure a homogeneous solution.[\[1\]](#)

2. Protocol for Qualitative Test (Brady's Test)

- Procedure:
 - Place approximately 1-2 mL of Brady's reagent into a clean test tube.[\[16\]](#)
 - Add a few drops of the unknown liquid sample (or a small amount of the solid unknown dissolved in a minimum of methanol or ethanol) to the reagent.[\[6\]](#)
 - Agitate the mixture gently.

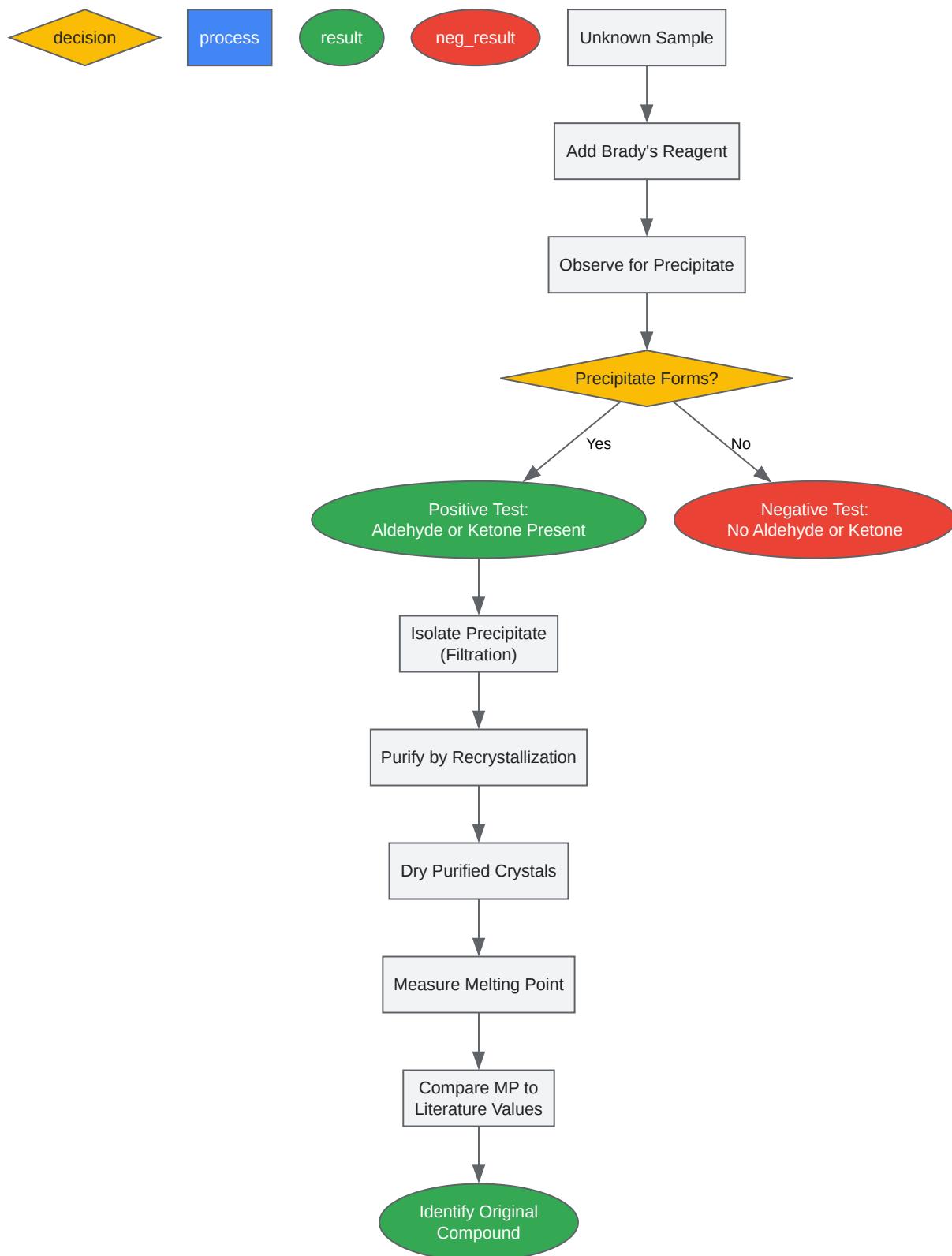
- Observation: The formation of a yellow, orange, or red precipitate indicates the presence of an aldehyde or a ketone.[3] If no precipitate forms immediately, gently warming the solution in a water bath (around 60°C) for a few minutes may be necessary.[16]

3. Protocol for Derivative Formation, Purification, and Characterization

- 1. Isolation:

- Once the precipitate has formed, cool the mixture in an ice bath to ensure complete precipitation.[16]
- Collect the solid crystals by vacuum filtration using a Buchner or Hirsch funnel.[16]
- Wash the crystals on the filter with a small amount of cold solvent (e.g., methanol or an ethanol-water mixture) to remove any unreacted starting materials and acid.[3][6]

- 2. Purification (Recrystallization):


- Transfer the crude, washed crystals to a small Erlenmeyer flask.
- Add a minimal amount of a suitable hot solvent (a mixture of ethanol and water is often effective for derivatives of small aldehydes and ketones) until the solid just dissolves.[5][6]
- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Allow the crystals to dry completely by drawing air through the filter.[16]

- 3. Characterization (Melting Point Determination):

- Pack a small amount of the dry, purified crystals into a capillary tube.
- Determine the melting point range using a calibrated melting point apparatus.[8]
- Compare the observed melting point with literature values (see table above) to identify the original aldehyde or ketone.[8]

Visualizations

Caption: Reaction mechanism of Brady's test.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for qualitative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 3. ijrpc.com [ijrpc.com]
- 4. 2,4-Dinitrophenylhydrazine | Overview, Structure & Test - Lesson | Study.com [study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 8. science-revision.co.uk [science-revision.co.uk]
- 9. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 10. media.hachettelearning.com [media.hachettelearning.com]
- 11. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 12. Brady's test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]
- 13. edu.rsc.org [edu.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2, 4 DNP Test Procedure - My Life Science Career [mylifesciencecareer.com]
- 16. byjus.com [byjus.com]
- To cite this document: BenchChem. [Application Notes: The Utility of Brady's Test in Qualitative Organic Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1336886#application-of-brady-s-test-in-qualitative-organic-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com